4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRDTBMRKSNFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276389 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-30-2 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 1h Pyrrolo 2,3 C Pyridin 3 Amine
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine suggests several strategic disconnections. The primary target can be envisioned as being derived from a 1H-pyrrolo[2,3-c]pyridin-3-amine precursor through a late-stage regioselective bromination at the C4 position. Alternatively, the bromine atom could be incorporated earlier in the synthesis, starting from a pre-brominated pyridine (B92270) or pyrrole (B145914) derivative.
Another key disconnection involves the formation of the pyrrolo[2,3-c]pyridine core. This can be approached by constructing the pyrrole ring onto a pre-existing functionalized pyridine (annelation of the pyrrole ring) or by forming the pyridine ring onto a pyrrole precursor (annelation of the pyridine ring). The former approach often involves the cyclization of a substituted aminopyridine derivative. The latter might utilize a substituted pyrrole that undergoes a cyclocondensation reaction to form the fused pyridine ring. The introduction of the 3-amino group can be achieved either by direct amination, reduction of a nitro group, or by carrying it through the synthetic sequence from a suitable starting material.
Synthesis of the Pyrrolo[2,3-c]pyridine Core Structure
The construction of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical step in the synthesis of the target molecule. Various methods have been developed for the synthesis of this heterocyclic system, which can be broadly categorized into the formation of the pyrrole ring onto a pyridine or the construction of the pyridine ring onto a pyrrole.
Ring-Closing Reactions for Pyrrole Formation
One of the most common strategies for the synthesis of the pyrrolo[2,3-c]pyridine core is the annelation of a pyrrole ring onto a functionalized pyridine precursor. This often involves intramolecular cyclization reactions.
A notable example is the reductive cyclization of nitropyridine derivatives. For instance, the condensation of nitropyridines with compounds containing an active methylene group, such as diethyl oxalate, followed by reductive cyclization of the resulting product, can yield the corresponding pyrrolo[2,3-c]pyridine-2-carboxylates. These can then be further functionalized.
Another approach involves palladium-catalyzed cascade reactions. A practical synthesis of substituted azaindoles, including the pyrrolo[2,3-c]pyridine isomer, has been described through a palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. acs.orgunl.ptnih.gov This method allows for the direct and regioselective formation of the pyrrole ring.
The Batcho-Leimgruber synthesis, a well-established method for indole (B1671886) synthesis, can also be adapted for the preparation of azaindoles. This involves the reaction of an o-nitrotoluene analog, in this case, a nitropyridine with a methyl group adjacent to the nitro group, with N,N-dimethylformamide dimethyl acetal and a secondary amine to form an enamine, which then undergoes reductive cyclization to form the pyrrole ring.
Cyclocondensation Approaches for Pyridine Ring Construction
Alternatively, the pyridine ring can be constructed onto a pre-formed pyrrole ring. This strategy is less common for the pyrrolo[2,3-c]pyridine isomer but is a viable synthetic route. These methods often involve the reaction of a functionalized pyrrole derivative with a three-carbon synthon that can undergo cyclocondensation to form the pyridine ring.
For example, a substituted 3-aminopyrrole can be reacted with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the fused pyridine ring. The specific reagents and conditions would be chosen to favor the desired regiochemistry of the pyridine ring fusion.
Regioselective Introduction of the Bromine Substituent at Position 4
The introduction of the bromine atom at the C4 position of the 1H-pyrrolo[2,3-c]pyridine core is a crucial step that requires high regioselectivity. This can be achieved either by electrophilic bromination of the pre-formed core or by directed ortho-metalation followed by halogenation. A synthetic route that introduces the bromine atom early in the sequence has also been reported. For example, 4-bromo-1H-pyrrolo[2,3-c]pyridine has been synthesized from 2-(3-bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine through a reductive cyclization using iron in acetic acid. chemicalbook.com
Electrophilic Bromination Strategies
Electrophilic aromatic substitution reactions, such as bromination, on the pyrrolopyridine ring system are influenced by the electronic nature of the bicyclic system and any existing substituents. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. However, the position of substitution is directed by the combined electronic effects of both rings and any substituents.
For the electrophilic bromination of 1H-pyrrolo[2,3-c]pyridin-3-amine, the amino group at the C3 position is a strong activating group and would be expected to direct electrophiles to the C2 and C4 positions. The regioselectivity would depend on the specific brominating agent and reaction conditions. Common brominating agents include N-bromosuccinimide (NBS), bromine in a suitable solvent, or other sources of electrophilic bromine. The use of a mild brominating agent and careful control of the reaction temperature can help to achieve the desired C4-bromination.
Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic species with an electrophile.
In the context of 1H-pyrrolo[2,3-c]pyridin-3-amine, a suitable directing group would be required to direct the metalation to the C4 position. The amino group itself, or a protected form of it, could potentially act as a DMG. For instance, converting the amino group to a pivaloyl or a carbamate protecting group can enhance its directing ability. The protected 1H-pyrrolo[2,3-c]pyridin-3-amine would then be treated with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature, followed by the addition of a bromine source such as 1,2-dibromoethane or hexabromoethane to introduce the bromine atom at the C4 position. The choice of the directing group, base, and brominating agent is crucial for the success of this strategy.
Installation of the Amine Moiety at Position 3
The introduction of an amino group at the C3 position of the 4-bromo-1H-pyrrolo[2,3-c]pyridine scaffold is a key transformation that defines the final compound. The primary routes to achieve this include direct amination techniques, the reduction of a nitro-substituted precursor, and modern cross-coupling technologies.
Direct C-H amination of the 4-bromo-1H-pyrrolo[2,3-c]pyridine core at the C3 position represents the most atom-economical approach. However, this transformation is challenging due to the inherent nucleophilicity of the pyrrole ring, which can lead to poor regioselectivity and side reactions. Electrophilic amination reagents could potentially be employed, but controlling the reaction to favor substitution at C3 over other positions on the electron-rich pyrrole ring is difficult.
A more common strategy that leads to the formal installation of an amine group is electrophilic nitration. The pyrrole ring in azaindoles is activated towards electrophilic substitution, with a strong preference for the C3 position. sci-hub.se Nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine with standard nitrating agents (e.g., HNO₃/H₂SO₄) is expected to yield the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine intermediate. This nitro derivative then serves as a stable precursor for the subsequent generation of the C3-amine via reduction, as detailed in the following section.
A robust and widely used method for introducing a C3-amino group is the reduction of a corresponding 3-nitro intermediate. This two-step sequence, involving nitration followed by reduction, is often more reliable and higher-yielding than direct amination. The synthesis of the parent 4-bromo-1H-pyrrolo[2,3-c]pyridine has been achieved through the reductive cyclization of a nitropyridine precursor using iron powder in acetic acid, demonstrating the compatibility of the bromo-substituent with reducing conditions. chemicalbook.com
Once the 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine precursor is obtained, its reduction to the target 3-amino compound can be accomplished using various established methods. The choice of reducing agent is critical to ensure high chemoselectivity, specifically to reduce the nitro group without affecting the C4-bromo substituent (hydrogenolysis).
Commonly employed reduction conditions are summarized in the table below.
| Reagent/Catalyst | Solvent(s) | Temperature | Typical Yield (%) | Notes |
| Fe / Acetic Acid | Acetic Acid | Reflux | 85-95 | Cost-effective and efficient for large-scale synthesis. chemicalbook.com |
| SnCl₂·2H₂O | Ethanol (B145695) / Ethyl Acetate | 50-70 °C | 80-90 | Mild conditions, suitable for substrates with sensitive functional groups. |
| H₂ / Pd/C | Methanol / Ethanol | Room Temp. | 90-98 | High efficiency, but requires specialized hydrogenation equipment and carries a risk of de-bromination. |
| Na₂S₂O₄ | THF / Water | Room Temp. | 75-85 | Useful under neutral conditions, avoiding strong acids or bases. |
This reduction pathway provides a reliable and scalable route to this compound.
The Buchwald-Hartwig amination is a powerful tool in modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology could be applied to the synthesis of the target compound, typically starting from a 3-halo-4-bromo-1H-pyrrolo[2,3-c]pyridine precursor. The reaction involves the palladium-catalyzed coupling of this precursor with an ammonia equivalent or a protected amine source.
The success of this approach hinges on the ability to prepare a suitable di-halogenated precursor, such as 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, and to achieve selective amination at the C3 position. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for reaction efficiency and has evolved over several "generations" of catalyst systems to accommodate a wide range of substrates. wikipedia.org
A representative Buchwald-Hartwig reaction is outlined below.
| Pd Source | Ligand | Base | Amine Source | Solvent | Temperature |
| Pd₂(dba)₃ | XPhos | K₃PO₄ or Cs₂CO₃ | Benzophenone imine | Toluene or Dioxane | 80-110 °C |
| Pd(OAc)₂ | BINAP | NaOt-Bu | NH₃ (gas) or NH₄Cl | Toluene | 80-110 °C |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | LiN(SiMe₃)₂ | THF | 60-80 °C |
Following the coupling reaction, a deprotection step is necessary if a protected amine source like benzophenone imine or bis(trimethylsilyl)amide is used.
Protecting Group Strategies and Deprotection Challenges
The pyrrole nitrogen of the azaindole core is nucleophilic and can participate in side reactions during synthetic transformations, particularly in metal-catalyzed coupling reactions or when strong bases are used. Therefore, protection of the N1-position is often a necessary strategy.
Common protecting groups for azaindole systems include:
Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These groups are robust and render the N-H proton less acidic. They are typically installed using the corresponding sulfonyl chloride in the presence of a base like sodium hydride. Deprotection is achieved under hydrolytic conditions (e.g., NaOH or Mg/MeOH).
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is frequently used in complex syntheses due to its stability under various conditions, including Suzuki and Buchwald-Hartwig couplings. nih.gov It is installed using SEM-Cl and a base. However, its removal can be challenging. Standard conditions using tetrabutylammonium fluoride (TBAF) can be sluggish, and acidic conditions may not be compatible with other functional groups. nih.gov
Optimization of Reaction Conditions and Process Development
For any chosen synthetic route, optimization of reaction parameters is essential for maximizing yield, minimizing impurities, and ensuring scalability.
For Nitro Precursor Reduction: Key variables to optimize include the choice of reducing agent, reaction temperature, and reaction time. For catalytic hydrogenation, catalyst loading and hydrogen pressure are critical. The primary goal is to achieve complete reduction of the nitro group while preventing the competitive hydrodehalogenation of the C4-bromo substituent.
For Palladium-Catalyzed Amination: The optimization of C-N cross-coupling is more complex. The interplay between the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, RuPhos, BINAP), the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃), solvent, and temperature must be systematically studied. beilstein-journals.orgnih.gov Reaction progress kinetic analysis can be a valuable tool to guide the rational selection of ligands and conditions for efficient coupling. organic-chemistry.org
Process development focuses on transitioning the optimized laboratory procedure to a larger scale, considering factors such as cost of reagents, safety, and ease of purification. For instance, replacing expensive palladium catalysts with more economical copper-based systems (Ullmann condensation) might be explored, although this often requires harsher reaction conditions.
Chemical Transformations and Reactivity of 4 Bromo 1h Pyrrolo 2,3 C Pyridin 3 Amine
Reactivity of the Amine Substituent
The primary amine at the C-3 position is a key functional group, behaving as a typical, albeit somewhat deactivated, arylamine. Its nucleophilicity allows for a range of reactions, including acylation, sulfonylation, alkylation, and diazotization.
Acylation and Sulfonylation Reactions
The 3-amino group of 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Acylation: Reaction with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, would yield N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)amides. Similarly, coupling with carboxylic acids can be achieved using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Sulfonylation: The amine can be converted into a sulfonamide by treatment with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides) in the presence of a base. This transformation is valuable for introducing rigid structural motifs and potential hydrogen bond acceptors. While specific examples for the target compound are not documented, the reactivity of other heterocyclic amines supports these expected outcomes.
Table 1: Representative Acylation and Sulfonylation Reactions on Analogous Amines This table presents examples from related heterocyclic amines to illustrate the expected reactivity.
| Starting Material Analogue | Reagent | Product Type |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridin-3-amine | Acetyl chloride, Pyridine | N-acyl pyrrolopyridine |
| 1H-Indol-3-amine | Benzoyl chloride, Et3N | N-benzoyl indole (B1671886) |
| 1H-Pyrrolo[2,3-b]pyridin-3-amine | p-Toluenesulfonyl chloride | N-sulfonyl pyrrolopyridine |
Alkylation Reactions
Direct N-alkylation of the primary amine can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as competing alkylation at the pyrrole (B145914) nitrogen. However, under controlled conditions, mono-alkylation can be achieved. A more reliable method for introducing an alkyl group is through reductive amination. This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This method provides better control and generally leads to higher yields of the desired secondary amine.
Diazotization and Subsequent Transformations
The primary amino group at C-3 can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0–5 °C). This reaction forms a diazonium salt, which is a highly versatile intermediate.
The chemistry of diazonium salts derived from 3-aminoindoles and 3-aminopyrroles, which are close structural analogs, has been studied. These intermediates can be unstable but are capable of undergoing a variety of transformations researchgate.net:
Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, including halogens (-Cl, -Br, -I) or a cyano group (-CN), using the corresponding copper(I) salt.
Schiemann-type Reactions: Replacement by fluorine can be achieved by converting the diazonium salt to its tetrafluoroborate salt (HBF4) followed by thermal decomposition.
Deamination: The diazonium group can be replaced by a hydrogen atom using a reducing agent such as hypophosphorous acid (H3PO2), effectively removing the amino group.
Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds.
The stability of the diazonium intermediate derived from this compound may be influenced by the electronic nature of the fused pyridine ring acs.org.
Reactivity of the Pyrrole Nitrogen
The pyrrole nitrogen (N-1) of the 6-azaindole (B1212597) core is another key site for functionalization. It possesses a lone pair of electrons that contributes to the aromaticity of the pyrrole ring, but it can also act as a nucleophile or be deprotonated to form a more reactive anion.
N-Alkylation and N-Arylation Strategies
N-Alkylation: The pyrrole nitrogen can be alkylated under basic conditions. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is typically used to deprotonate the N-H group, forming a nucleophilic anion. This anion then reacts with an alkylating agent (e.g., an alkyl halide or tosylate) to form the N-alkylated product. The choice of base and solvent can be critical to avoid competing reactions at other sites fabad.org.tr.
N-Arylation: The introduction of an aryl group at the pyrrole nitrogen is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. In a typical Buchwald-Hartwig protocol, the N-H bond of the pyrrolopyridine is coupled with an aryl halide (or triflate) in the presence of a palladium or copper catalyst, a suitable ligand, and a base.
Table 2: Representative N-Alkylation and N-Arylation Reactions on Azaindole Scaffolds This table presents examples from related azaindole systems to illustrate the expected reactivity.
| Starting Material Analogue | Reagent(s) | Reaction Type |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 1. NaH, DMF; 2. Methyl iodide | N-Alkylation |
| 1H-Pyrrolo[2,3-b]pyridine | Iodobenzene, CuI, K2CO3, L-proline | N-Arylation (Ullmann) |
| 1H-Pyrrolo[2,3-c]pyridine | Bromobenzene, Pd(OAc)2, Xantphos, Cs2CO3 | N-Arylation (Buchwald-Hartwig) |
N-Protection and Deprotection
To perform selective reactions elsewhere on the molecule (for instance, on the C-3 amine or the pyridine ring), it is often necessary to temporarily protect the pyrrole nitrogen. A suitable protecting group must be stable to the subsequent reaction conditions and easily removable afterward.
Common protecting groups for the pyrrole nitrogen in azaindole systems include:
Sulfonyl groups: Tosyl (Ts) and nosyl (Ns) groups are readily introduced using the corresponding sulfonyl chloride and a base. They are robust but can be removed under specific reductive or basic conditions.
Carbamates: Groups like tert-butyloxycarbonyl (Boc) can be installed using Boc-anhydride. They are typically removed under acidic conditions.
Silyl groups: Triisopropylsilyl (TIPS) can be used, offering stability to many conditions while being removable with fluoride sources like TBAF (tetra-n-butylammonium fluoride).
(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is a common choice for protecting pyrrole nitrogens in multi-step syntheses. It is stable to a wide range of conditions and is typically removed using fluoride ions or strong Lewis acids nih.govmdpi.com.
The selection of the appropriate protecting group strategy is crucial for the successful synthesis of complex derivatives of this compound.
Further Functionalization of the Pyrrolo[2,3-c]pyridine Core
The functionalization of the this compound core is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, enabling the synthesis of a wide array of derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating carbon-carbon bonds by coupling the bromo-substituted pyridine ring with various boronic acids or their esters. While specific studies on this compound are limited, the reactivity of the closely related 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole) provides valuable insights. For these analogous systems, palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base like sodium carbonate or potassium phosphate are commonly employed. The reaction typically proceeds in a solvent mixture such as dioxane/water or DMF/water under thermal or microwave conditions. It is anticipated that this compound would undergo similar transformations, allowing for the introduction of various aryl and heteroaryl substituents at the 4-position. The amino group at the 3-position may require protection depending on the reaction conditions to prevent side reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is instrumental in forming carbon-nitrogen bonds. It allows for the coupling of the bromo-pyrrolopyridine with a wide range of primary and secondary amines. For related 4-bromo-azaindole systems, catalyst systems comprising a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky phosphine (B1218219) ligand (e.g., Xantphos or RuPhos) have proven effective. A base, typically a strong non-nucleophilic one like sodium tert-butoxide or cesium carbonate, is essential for the catalytic cycle. The reaction conditions are generally mild, which is advantageous for substrates with sensitive functional groups. The application of this methodology to this compound would enable the synthesis of a diverse library of 4-amino-substituted pyrrolo[2,3-c]pyridine derivatives. The existing amino group at C3 might participate in the reaction or influence the electronic properties of the substrate, potentially requiring optimization of the reaction conditions.
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction couples the bromo-pyrrolopyridine with terminal alkynes. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base such as triethylamine or diisopropylamine, which often also serves as the solvent. This reaction is highly valuable for the synthesis of rigid, linear extensions to the pyrrolopyridine core, which can be useful for probing biological interactions or for constructing advanced materials.
The following table summarizes the expected functionalization reactions of the this compound core based on the reactivity of analogous compounds.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl/Heteroaryl-1H-pyrrolo[2,3-c]pyridin-3-amine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, NaOtBu | N-Substituted-1H-pyrrolo[2,3-c]pyridin-3,4-diamine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-1H-pyrrolo[2,3-c]pyridin-3-amine |
Mechanism of Key Reactions Involving the Compound
The mechanisms of the palladium-catalyzed cross-coupling reactions involving this compound are believed to follow well-established catalytic cycles.
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three main steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center, displacing the bromide ion.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The presence of the amino group at the 3-position could potentially influence the rate of oxidative addition by altering the electron density of the pyridine ring.
Mechanism of Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination is also a catalytic cycle involving a palladium catalyst:
Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the bromo-pyrrolopyridine, forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. The base then deprotonates the coordinated amine to form an amido complex.
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the palladium complex, which yields the aminated product and regenerates the Pd(0) catalyst.
The choice of ligand is critical in this reaction as it influences the rates of both the oxidative addition and the reductive elimination steps, as well as preventing catalyst decomposition.
Mechanism of Sonogashira Coupling: The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper:
Palladium Cycle:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium(II) complex.
Reductive Elimination: The desired alkynylated product is formed via reductive elimination, regenerating the Pd(0) catalyst.
Copper Cycle:
The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step with the palladium complex.
The dual-catalyst system allows the reaction to proceed under mild conditions.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed picture of the proton and carbon environments and their connectivity.
A ¹H NMR spectrum of a related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine, in deuterated chloroform (B151607) (CDCl₃) shows signals at δ 8.96 (broad singlet, 1H), 8.74 (singlet, 1H), 8.37 (singlet, 1H), 7.46 (multiplet, 1H), and 6.66 (multiplet, 1H), which can be used as a reference for interpreting the spectrum of the 3-amino substituted derivative. The introduction of the amine group at the 3-position is expected to significantly alter the chemical shifts of the pyrrole (B145914) ring protons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR spectra of heteroaromatic systems like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the title compound, COSY would be used to confirm the connectivity between the protons on the pyridine (B92270) and pyrrole rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This is essential for assigning the carbon signals based on their attached, and usually more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the regiochemistry of substitution and understanding the compound's preferred conformation in solution.
While specific 2D NMR data for this compound is not widely published, the application of these techniques is standard practice for structural confirmation.
Solid-State NMR for Polymorph Characterization
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is particularly valuable for identifying and characterizing polymorphs, which are different crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local chemical environments of the atoms in the crystal lattice. To date, specific studies on the polymorphs of this compound using ssNMR have not been reported in the literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For this compound (C₇H₆BrN₃), the expected monoisotopic mass can be calculated and compared to the experimental value. Predicted collision cross-section (CCS) values for a related isomer, 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine, suggest that the [M+H]⁺ ion would have a CCS of approximately 134.2 Ų.
Table 1: Predicted HRMS Data for this compound
| Ion Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 211.9818 |
This data is predictive and requires experimental verification.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of electromagnetic radiation. For this compound, characteristic peaks for N-H stretching (from the pyrrole and amine groups), C-N stretching, C-H bending, and the aromatic ring vibrations would be expected.
For the related compound 4-bromo-1H-pyrrolo[2,3-b]pyridine, IR and Raman spectra have been recorded, which can serve as a basis for comparison. The introduction of the amino group at the 3-position would introduce new vibrational modes and shift existing ones.
Chromatographic Methods for Purity and Isomeric Purity Assessment
Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or trifluoroacetic acid. The purity is typically assessed by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC can also be used for purity assessment. A purity of greater than 98.0% (GC) has been reported for the related compound 4-bromo-1H-pyrrolo[2,3-b]pyridine.
These methods are crucial for ensuring that the sample being analyzed is indeed the target compound and is free from significant impurities that could interfere with subsequent studies.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromo-1H-pyrrolo[2,3-c]pyridine |
| 4-bromo-1H-pyrrolo[2,3-b]pyridine |
| 4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound." It is widely used for separation, identification, and quantification, as well as for purity assessment. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
Detailed Research Findings:
While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as aminopyridine isomers and bromo-azaindoles, provide a strong basis for developing a robust analytical procedure. sielc.comsielc.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for such analyses. In RP-HPLC, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol. sielc.comresearchgate.net
For basic compounds like aminopyridines and their derivatives, the addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to ensure good peak shape and reproducibility by protonating the amine functional groups and minimizing tailing. sielc.comsielc.com The separation of isomers of aminopyridines can also be achieved through hydrogen-bonding interactions with specialized stationary phases. sielc.com
A typical HPLC analysis for a compound like "this compound" would involve injecting a solution of the compound onto the column and eluting it with a gradient or isocratic mobile phase. Detection is commonly performed using a UV detector, as the pyrrolopyridine core exhibits strong UV absorbance. helixchrom.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions and is used for identification, while the peak area is proportional to the concentration and is used for quantification and purity determination.
Interactive Data Table: Representative HPLC Conditions for Analysis of Pyrrolopyridine Derivatives
| Parameter | Condition 1: Reverse-Phase | Condition 2: Hydrogen-Bonding |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | SHARC 1 (e.g., 100 mm x 3.2 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Methanol with Formic Acid and Ammonium Formate |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm or 280 nm | UV at 270 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Retention Time | Dependent on gradient profile | Varies with mobile phase composition |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For a compound like "this compound," GC analysis, particularly when coupled with a mass spectrometer (GC-MS), can provide valuable information about its purity and structure. However, the relatively high polarity and potential for thermal degradation of the amine group may necessitate derivatization to improve volatility and thermal stability.
Detailed Research Findings:
Direct GC analysis of aromatic amines can be challenging. A common approach to enhance their analysis by GC is derivatization, for instance, through acylation or silylation, to produce less polar and more volatile derivatives. However, with modern, inert GC columns and optimized conditions, direct analysis may be feasible.
When coupled with a mass spectrometer, GC-MS provides not only retention time data but also a mass spectrum for the eluted compound. The mass spectrum is a fingerprint of the molecule, showing its molecular ion peak and characteristic fragmentation patterns. For "this compound," the presence of a bromine atom is readily identifiable due to the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. docbrown.info Fragmentation would likely involve the loss of the bromine atom, cleavage of the pyrrole or pyridine ring, and loss of the amino group, providing structural confirmation.
Interactive Data Table: Hypothetical GC-MS Parameters for Analysis of a Derivatized Pyrrolopyridinamine
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Expected Fragmentation | Peaks corresponding to [M]+, [M-Br]+, [M-NH2]+, and other ring fragments |
Chiral Chromatography for Enantiomeric Purity
Since "this compound" possesses a stereogenic center at the 3-position of the pyrrole ring (assuming it is saturated at that position, which is not explicitly stated in the name but is a possibility for some derivatives), it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is particularly crucial in pharmaceutical development, as enantiomers of a chiral drug can have different pharmacological activities and toxicities. chromatographyonline.comamericanpharmaceuticalreview.com
Detailed Research Findings:
The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with heterocyclic scaffolds like azoles and pyridines. mdpi.comnih.govnih.gov
Both chiral HPLC and chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for enantiomeric separation. Chiral SFC is often faster and uses less organic solvent compared to HPLC. chromatographyonline.com The choice of mobile phase is critical for achieving good separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like isopropanol (B130326) or ethanol) are common. nih.gov In reverse-phase mode, aqueous buffers with organic modifiers are used. Additives such as diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape and resolution for basic or acidic analytes. rsc.org
Interactive Data Table: Representative Chiral HPLC Conditions for Enantiomeric Separation of Pyrrolopyridine Derivatives
| Parameter | Condition 1: Normal Phase | Condition 2: Reverse Phase |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) | Chiralpak® IA or ID (immobilized amylose derivative) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% DEA | Acetonitrile/Water with 0.1% Ammonia solution |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm or MS |
| Expected Outcome | Baseline separation of the two enantiomers | Separation with potentially different selectivity |
Theoretical and Computational Chemistry Studies of 4 Bromo 1h Pyrrolo 2,3 C Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for the 1H-pyrrolo[2,3-c]pyridine scaffold would typically involve geometry optimization to find the most stable arrangement of atoms. From this optimized structure, various electronic properties can be determined.
For 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, a DFT study would likely reveal the influence of the bromo and amine substituents on the electron distribution across the bicyclic ring system. The bromine atom, being electronegative, would withdraw electron density, while the amino group would act as an electron-donating group. The interplay of these substituents would modulate the molecule's dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). A study on a related pyridine (B92270) derivative demonstrated that DFT calculations, such as those using the B3LYP method with a 6-311G(2d,p) basis set, can provide optimized molecular structures that are in close agreement with experimental X-ray diffraction data. researchgate.net The molecular electrostatic potential (MEP) map would be a key output, visualizing the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.
Computational methods are also employed to predict spectroscopic data, which can aid in the structural elucidation of new compounds. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used to predict NMR chemical shifts. For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data for related structures like 1H-pyrrolo[2,3-c]pyridine, can help to confirm the substitution pattern.
Similarly, the calculation of vibrational frequencies through DFT can predict the infrared (IR) spectrum. Key vibrational modes for this molecule would include N-H stretching frequencies for the pyrrole (B145914) and amine groups, C-H stretching for the aromatic rings, and the characteristic vibrations of the C-Br bond. These predicted frequencies can be instrumental in interpreting experimental IR spectra.
Theoretical studies can map out potential reaction pathways and identify the associated transition states, providing insights into reaction mechanisms and kinetics. For this compound, this could involve modeling its synthesis or its further functionalization. For instance, the N-alkylation of the 6-azaindole (B1212597) core is known to be challenging due to the potential for reaction at either the N1 or N6 positions. digitellinc.com Computational analysis could predict the relative activation energies for these two pathways, thus explaining or predicting the observed regioselectivity. Such studies are crucial for optimizing synthetic routes and understanding the reactivity of the molecule.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a broader range of computational techniques, including molecular docking, which predicts the preferred orientation of one molecule when bound to a second. While excluding specific biological targets linked to clinical outcomes, docking studies on the 6-azaindole scaffold have been performed to understand its binding modes in a general sense. researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the molecule within a binding site. For this compound, the amino group and the nitrogen atoms in the pyridine and pyrrole rings could act as hydrogen bond donors or acceptors, features that would be prominent in docking simulations.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular physical, chemical, or biological property. While a specific QSPR model for this compound is not available, studies on related azaindole derivatives have been conducted. researchgate.net These studies typically involve calculating a large number of molecular descriptors (e.g., topological, electronic, and steric) and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.
For a series of substituted 4- and 6-azaindole-3-carboxamides, a 2D-QSAR model was developed that showed good internal and external predictivity. researchgate.net Such models can be used to predict properties for new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
| QSAR Model Statistics for 4- and 6-azaindole-3-carboxamides | |
| Statistical Parameter | Value |
| r² (coefficient of determination) | 0.8644 |
| q² (cross-validated r²) | 0.7630 |
| pred_r² (predictive r²) | 0.8009 |
| Data from a study on substituted 4- and 6-azaindole-3-carboxamides. researchgate.net |
Computational Prediction of Chemical Reactivity and Selectivity
Computational chemistry provides powerful tools to predict the reactivity and selectivity of chemical reactions. For this compound, reactivity indicators derived from DFT, such as the Fukui functions or the dual descriptor, could be used to predict the most likely sites for electrophilic and nucleophilic attack. The presence of the electron-donating amino group and the electron-withdrawing bromo group would significantly influence the reactivity of the aromatic system.
The 6-azaindole ring system is known to undergo various chemical transformations. acs.org Computational studies can help to rationalize the observed outcomes of these reactions. For example, the regioselectivity of electrophilic substitution reactions on the 6-azaindole core can be predicted by calculating the relative energies of the possible intermediates. This predictive capability is a cornerstone of modern chemical research, enabling a more rational approach to chemical synthesis and the design of new functional molecules.
Conformational Analysis and Tautomerism Investigations of this compound
Theoretical and computational chemistry studies offer profound insights into the structural and energetic properties of molecules, including conformational preferences and tautomeric equilibria. For this compound, while specific dedicated computational studies are not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing its constituent fragments and related molecular systems.
The conformational landscape of this compound is primarily dictated by the planarity of the fused pyrrolo[2,3-c]pyridine (6-azaindole) ring system and the orientation of the exocyclic amino group. The fused aromatic system is expected to be largely planar. The primary conformational flexibility arises from the rotation of the amino group around the C3-N bond.
Computational studies on similar aminopyridine derivatives suggest that the rotation of the amino group has a relatively low energy barrier. nih.govresearchgate.netnih.gov The planarity of the system is influenced by the electronic effects of the substituents. The bromine atom at the 4-position is an electron-withdrawing group via induction but can also participate in resonance. Its presence is not expected to significantly distort the planarity of the fused ring system. In computational studies of other halogenated fused-ring heteroaromatics, the halogen substituent does not induce significant puckering of the ring. nih.gov
The amino group at the 3-position is an electron-donating group and its orientation can influence the electronic distribution within the molecule. The potential for intramolecular hydrogen bonding between the amino group and the nitrogen atom of the pyridine ring (N6) could stabilize a particular conformation, although this is less likely given the geometry. More probable is the stabilization of a planar conformation where the lone pair of the amino nitrogen can effectively delocalize into the ring system.
Table 1: Predicted Effects of Substituents on the Geometry of this compound
| Substituent | Position | Predicted Geometric Influence |
| Bromo | 4 | Minimal distortion of the fused ring planarity. May cause slight elongation of the C4-C5 and C4-N6 bonds due to its size and electronic effects. |
| Amino | 3 | The C3-N bond is expected to have some double bond character due to resonance, favoring a planar orientation of the -NH2 group relative to the ring. Rotation around this bond would represent the main conformational flexibility. |
Tautomerism is a critical consideration for heterocyclic amines. For this compound, several tautomeric forms can be envisaged. The primary tautomerism involves the migration of a proton. This includes amino-imino tautomerism involving the exocyclic amine and lactam-lactim tautomerism involving the pyrrole nitrogen.
The predominant form is expected to be the 3-amino-1H tautomer. However, the relative stability of different tautomers can be influenced by solvent effects and the electronic nature of the substituents. Computational studies on related heterocyclic systems, such as pyrazolones and azauracils, have demonstrated that the relative energies of tautomers can be quantified using density functional theory (DFT) calculations. nih.govresearchgate.net These studies often show that the amino form is more stable than the imino form, and the lactam form is more stable than the lactim form in many cases.
Table 2: Plausible Tautomers of this compound
| Tautomer Name | Description |
| This compound | The canonical amino tautomer. |
| 4-bromo-N-1H-pyrrolo[2,3-c]pyridin-3-imine | An imino tautomer formed by proton migration from the amino group to the pyrrole nitrogen. |
| 4-bromo-3-imino-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | An imino tautomer with a saturated carbon in the pyrrole ring. |
| 4-bromo-1,5-dihydro-pyrrolo[2,3-c]pyridin-3-amine | A lactam-type tautomer. |
In the absence of specific experimental or computational data for this compound, the insights from related molecules provide a solid foundation for predicting its conformational and tautomeric behavior. The molecule is likely to be predominantly planar, with the main conformational freedom being the rotation of the amino group. The 3-amino-1H tautomer is expected to be the most stable form in the gas phase and in non-polar solvents.
Role As a Key Intermediate and Building Block in Organic Synthesis
Precursor for Complex Heterocyclic Systems
The unique arrangement of the bromo and amino groups on the 6-azaindole (B1212597) framework makes 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine an excellent starting material for the synthesis of complex, polycyclic heterocyclic systems. These systems are often sought after in medicinal chemistry and materials science. The amino group at the C3 position and the adjacent C2 carbon of the pyrrole (B145914) ring can react with various bifunctional reagents to form new fused rings.
For instance, the amine can undergo condensation with diketones or their equivalents to forge fused pyrazine (B50134) or diazepine (B8756704) rings. Similarly, reaction with appropriate reagents can lead to the formation of fused imidazole (B134444) or triazine rings. The development of multicomponent reactions (MCRs) has further enhanced the ability to rapidly construct complex scaffolds from simple starting materials in a one-pot process. nih.gov Methodologies for creating fused heterocycles, such as pyrrolo[3,4-c]quinoline-1,3-diones and pyrrolo[3,4-c]pyridine derivatives, from related building blocks highlight the synthetic potential in this area. nih.govthieme-connect.de
The bromine atom at the C4 position provides a secondary site for elaboration. Following the construction of a fused ring system via the amino group, the bromo substituent can be transformed through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce additional diversity and complexity. This stepwise approach allows for the controlled and systematic construction of intricate molecular architectures that would be challenging to access through other means.
Scaffold for Design and Synthesis of Chemically Diverse Libraries
In drug discovery, the pyrrolopyridine scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets. nih.govnih.gov this compound is an ideal scaffold for generating chemically diverse libraries for high-throughput screening. The presence of two distinct and orthogonally reactive sites allows for the systematic introduction of a wide range of substituents.
Researchers can generate a library of compounds by reacting the amino group with a diverse set of acylating or alkylating agents, followed by a second diversification step at the bromo position using an array of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination). This two-dimensional diversification strategy enables a thorough exploration of the chemical space around the core scaffold. Such explorations are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. nih.gov For example, libraries based on the related 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully used to develop potent inhibitors for targets like the fibroblast growth factor receptor (FGFR). rsc.org Similarly, pyrrolo[2,3-d]pyrimidine-based scaffolds have been optimized to yield selective inhibitors of Protein Kinase B (Akt). nih.gov
| Diversification Site | Reaction Type | Potential Reagents |
| 3-Amino Group | Acylation, Sulfonylation, Reductive Amination | Acyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones |
| 4-Bromo Group | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Boronic acids, Amines, Terminal alkynes |
Applications in Palladium-Catalyzed Cascade Reactions
The structure of this compound is well-suited for use in palladium-catalyzed cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. nih.gov These processes are highly efficient and atom-economical. The bromine atom is a classic handle for initiating palladium-catalyzed processes, such as the Heck, Suzuki, or Sonogashira reactions. nbuv.gov.ua
A potential cascade sequence could begin with a Sonogashira coupling of the C4-bromo position with a terminal alkyne. The resulting 4-alkynyl intermediate, still bearing the C3-amino group, could then undergo a palladium- or copper-catalyzed intramolecular cyclization (aminative cyclization) to form a new five- or six-membered ring, fused to the original pyrrolopyridine core. Such tandem reactions provide rapid access to polycyclic aromatic systems. The development of palladium-catalyzed cascade reactions for synthesizing various nitrogen heterocycles is an active area of research. nih.govumich.edu The synthesis of pyrrolo[2,3-c]pyridines has been achieved through a Sonogashira reaction followed by a tandem C–N coupling and cyclization with amines, demonstrating the feasibility of such cascade approaches within this heterocyclic family. nbuv.gov.ua
Utilization in Materials Science Research
While specific applications of this compound in materials science are not extensively documented, the inherent properties of the pyrrolopyridine core suggest significant potential. Fused heterocyclic aromatic compounds are of great interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The planar, electron-rich nature of the pyrrolopyridine system can facilitate π-π stacking and charge transport, which are desirable properties for these applications. A related compound, 4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide, has been noted for its potential use in advanced materials synthesis. evitachem.com
The amino and bromo functional groups on this compound serve as anchor points for polymerization or for grafting the molecule onto surfaces. For example, the bromine can be converted into a boronic ester, which can then be used in Suzuki polycondensation to create conjugated polymers. The amino group can be used to tune the electronic properties of the monomer or to enhance solubility and processing characteristics. The potential to create novel polymers and optoelectronic materials makes this and related scaffolds, such as furo[3,2-c]pyridines, attractive targets for research in materials science. researchgate.net
Development of Novel Reagents and Catalysts
The pyrrolo[2,3-c]pyridine skeleton, with its two nitrogen atoms in a defined spatial relationship, has the potential to act as a bidentate ligand in coordination chemistry. By modifying the 3-amino group on this compound, more complex and sterically demanding ligands could be synthesized. For example, conversion of the amine to a phosphine (B1218219) or an N-heterocyclic carbene precursor could yield novel ligands for transition metal catalysis.
Furthermore, the compound itself can be transformed into novel reagents for organic synthesis. For instance, conversion of the bromine to an organolithium or Grignard reagent would create a potent nucleophile for C-C bond formation. Alternatively, transformation of the amino group into a diazonium salt could provide access to a different suite of functional groups at the C3 position. The development of such new reagents expands the toolbox available to synthetic chemists for constructing challenging molecular targets.
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes
The growing emphasis on environmental responsibility in chemical synthesis necessitates the development of greener routes to valuable molecules like 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine. Traditional multi-step syntheses of heterocyclic compounds often involve harsh reagents, toxic solvents, and generate significant waste. Future research will likely focus on addressing these shortcomings.
Key areas of development include:
Catalytic Strategies: Moving away from stoichiometric reagents, research into catalytic methods is paramount. This includes employing metal catalysts for key bond-forming reactions under milder conditions. rsc.org For instance, developing one-pot procedures that combine several synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.com
Benign Solvents: The exploration of environmentally friendly solvents is a critical aspect of green chemistry. Research could investigate the use of water, ethanol (B145695), or other bio-derived solvents to replace commonly used volatile organic compounds (VOCs). rsc.orgorganic-chemistry.org Silver-catalyzed cyclization reactions in water have proven effective for synthesizing azaindoles and could be adapted for this specific scaffold. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are inherently atom-economical and efficient. rsc.orgmdpi.com Designing an MCR strategy that directly assembles the this compound core or a close precursor would be a significant advancement in sustainable synthesis. rsc.org
| Green Chemistry Approach | Potential Application to Synthesis | Rationale |
| Metal Catalysis | One-pot synthesis using a palladium or copper catalyst. | Reduces the number of steps, purification processes, and overall waste generation. nih.govnih.gov |
| Alternative Solvents | Use of ethanol or water as the reaction medium. | Decreases reliance on hazardous and volatile organic solvents, improving safety and environmental impact. rsc.orgorganic-chemistry.org |
| Multicomponent Reactions | Designing a three-component reaction involving a substituted pyridine (B92270), a pyrrole (B145914) precursor, and a bromine source. | Maximizes atom economy and simplifies synthetic procedures, leading to a more sustainable process. mdpi.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic nature of the this compound scaffold, with its electron-rich pyrrole ring fused to an electron-deficient pyridine ring, along with the strategically placed bromo and amino groups, opens the door to exploring novel chemical reactions. The bromine atom at the C4 position is a prime site for cross-coupling reactions, while the amino group at C3 and the N-H of the pyrrole can be targets for various functionalizations.
Future investigations could focus on:
Selective Functionalization: Developing methods for the selective modification of one reactive site in the presence of others. For example, achieving selective N-H functionalization of the pyrrole ring without affecting the C3-amino group is a significant challenge that, if overcome, would provide access to new classes of derivatives.
Cascade Reactions: Designing cascade reactions that are initiated at one of the functional groups (e.g., the bromo or amino group) and result in the formation of more complex polycyclic structures.
Photocatalysis and Electrocatalysis: Utilizing light or electricity to drive unique transformations that are not accessible through traditional thermal methods could uncover unprecedented reactivity patterns for this scaffold. researchgate.net
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and the ability to rapidly generate compound libraries. nih.govmdpi.com The synthesis of this compound and its derivatives is well-suited for this technological shift.
Future research directions in this area include:
Development of Flow-Based Synthetic Routes: Converting existing batch syntheses of pyrrolopyridines into continuous flow processes. mdpi.com This would allow for better control over reaction parameters like temperature and mixing, potentially leading to higher yields and purities.
Automated Library Synthesis: Using automated synthesis platforms to rapidly create a diverse library of derivatives based on the this compound scaffold. researchgate.netyoutube.com By combining automated synthesis with high-throughput screening, the discovery of new bioactive compounds could be significantly accelerated. These platforms often use pre-packaged reagent cartridges to perform various chemical transformations, which could be adapted for reactions like Suzuki couplings at the bromo position or amide bond formations at the amino position. youtube.comresearchgate.net
| Technology | Application to this compound | Potential Advantages |
| Flow Chemistry | Continuous synthesis of the core scaffold or its key intermediates. | Improved heat and mass transfer, enhanced safety for hazardous reactions, and easier scale-up. mdpi.com |
| Automated Synthesis | Rapid generation of a library of derivatives via parallel synthesis. | Increased efficiency, reduced manual labor, and accelerated structure-activity relationship (SAR) studies. nih.govresearchgate.net |
Advanced Catalyst Development for Selective Functionalization
Catalysis is central to the modern synthesis and functionalization of heterocyclic compounds. nih.gov For this compound, the development of advanced catalysts is crucial for selectively modifying its structure.
Key areas for future catalyst development are:
C-H Activation Catalysts: Direct C-H functionalization is a highly atom-economical strategy for modifying molecular scaffolds. rsc.org Developing catalysts (e.g., based on palladium, rhodium, or rare-earth metals) that can selectively activate and functionalize the C-H bonds of the pyrrolopyridine core would be a major breakthrough. acs.orgbeilstein-journals.orgnih.gov This would allow for the introduction of new substituents without the need for pre-functionalized starting materials.
Chemoselective Cross-Coupling Catalysts: While the bromine atom is a reliable handle for cross-coupling reactions, the presence of other reactive sites (N-H, NH2) can complicate these transformations. Future research should focus on developing catalysts that exhibit high chemoselectivity, allowing for coupling at the C-Br bond while leaving other functional groups intact. researchgate.net
Organocatalysis: Exploring the use of small organic molecules as catalysts for the functionalization of the this compound scaffold offers a sustainable alternative to metal-based catalysts. researchgate.net
Computational Design of Derivatives with Tuned Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.net These methods can be used to predict the properties of new molecules before they are synthesized, saving time and resources. For this compound, computational approaches can guide the design of derivatives with specific, desirable characteristics.
Future research in this domain will likely involve:
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure and reactivity of the molecule. nih.govresearchgate.net This can help in predicting the most likely sites for electrophilic or nucleophilic attack and understanding the mechanisms of potential reactions. mdpi.com
Molecular Docking and Dynamics: In the context of drug discovery, these techniques can be used to predict how derivatives of this compound might bind to biological targets like protein kinases. researchgate.netnih.gov This allows for the rational design of compounds with potentially enhanced biological activity.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of derivatives and their biological activity, further guiding the design of more potent compounds. researchgate.netnih.gov
| Computational Method | Application Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. | Identification of reactive sites and prediction of reaction pathways. nih.govscirp.org |
| Molecular Docking | Predict binding modes to protein targets. | Prioritization of derivatives for synthesis based on predicted binding affinity. researchgate.netnih.gov |
| QSAR | Correlate structural features with biological activity. | Design of new derivatives with improved potency. researchgate.net |
Expanding the Chemical Space of Pyrrolo[2,3-c]pyridine Derivatives
The ultimate goal of developing the synthetic and theoretical tools described above is to expand the accessible chemical space around the pyrrolo[2,3-c]pyridine core. nih.gov The this compound is an excellent starting point for creating large and diverse compound libraries for screening in various applications.
Future efforts will be directed towards:
Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that aim to create a wide range of structurally diverse molecules from a common starting material. This could involve using the bromo and amino groups as orthogonal handles for introducing different substituents.
Scaffold Hopping and Hybridization: Combining the pyrrolo[2,3-c]pyridine core with pharmacophores from other known bioactive molecules to create hybrid compounds with potentially novel or improved biological activities. mdpi.com
Synthesis of Analogues: Systematically preparing analogues where the position of the nitrogen atom in the pyridine ring is varied, or where the substituents are altered, to comprehensively explore the structure-activity relationships for this class of compounds. nih.govnih.gov The synthesis of a wide array of pyrrolo[2,3-b]pyridine analogues has demonstrated the potential for discovering compounds with significant antiproliferative activity. nih.gov
By pursuing these future research directions, the scientific community can fully exploit the synthetic versatility and potential utility of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
What are the established synthetic methodologies for 4-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of this compound typically involves bromination of the pyrrolopyridine core followed by functional group manipulation. Key steps include:
- Bromination: Use of N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) to selectively introduce bromine at the 4-position .
- Amine Protection/Deprotection: To avoid side reactions, the 3-amine group may require protection (e.g., Boc or Fmoc groups) during bromination, followed by deprotection using acids (TFA) or bases (piperidine) .
- Optimization: Yield improvements can be achieved by adjusting stoichiometry (1.1–1.5 eq NBS), temperature (0°C to room temperature), and solvent polarity. Catalytic Pd-mediated coupling may enhance regioselectivity in complex scaffolds .
How does the bromine substituent influence the reactivity of the pyrrolopyridine core for further derivatization?
Level: Advanced
Answer:
The 4-bromo group acts as both an electron-withdrawing substituent and a synthetic handle:
- Electronic Effects: Bromine increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (SNAr) at the 3- or 5-positions. DFT calculations suggest a 10–15% increase in partial positive charge at the 5-position compared to non-brominated analogs .
- Cross-Coupling Reactions: The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing aryl, heteroaryl, or amine groups. Pd(PPh₃)₄ or Xantphos-based catalysts are effective, with yields >70% under microwave-assisted conditions (120°C, 1h) .
- Steric Considerations: Steric hindrance from the bromine may reduce reactivity at the 4-position, requiring ligand-accelerated catalysis (e.g., SPhos) for efficient transformations .
How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound in kinase inhibition studies?
Level: Advanced
Answer:
To establish SAR for kinase targets (e.g., FGFR, BET bromodomains):
- Analog Synthesis: Replace the bromine with Cl, I, or CF₃ to assess halogen effects on binding affinity. Modify the 3-amine with alkyl, acyl, or sulfonamide groups to probe hydrogen-bonding interactions .
- Biological Assays:
- Biochemical Assays: Measure IC₅₀ values using ATP-competitive kinase assays (e.g., LANCE Ultra TR-FRET). Include positive controls (e.g., staurosporine) .
- Cellular Models: Test antiproliferative activity in FGFR-driven cancer cell lines (e.g., SNU-16 gastric cancer) with dose-response curves (0.1–10 µM) .
- Structural Analysis: Co-crystallize derivatives with target kinases (e.g., PDB 4RW1 for FGFR1) to identify key binding interactions .
What analytical techniques are most effective for characterizing this compound and distinguishing positional isomers?
Level: Basic
Answer:
Critical analytical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry. Key diagnostic signals:
- 4-Bromo substituent: Deshielded aromatic protons (δ 8.2–8.5 ppm) adjacent to Br.
- 3-Amine: Broad singlet (δ 5.5–6.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (calc. for C₇H₆BrN₃: 212.97 g/mol) .
- HPLC-PDA: Reverse-phase C18 columns (ACN/water + 0.1% TFA) to separate positional isomers (e.g., 4-Bromo vs. 5-Bromo) with >95% purity thresholds .
How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ values)?
Level: Advanced
Answer:
Methodological validation steps:
- Assay Reproducibility: Repeat assays in triplicate across independent labs. Use standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Compound Integrity: Confirm stability via LC-MS before assays. Degradation products (e.g., debromination) may skew results .
- Cellular Context: Account for cell-line-specific factors (e.g., efflux pumps, metabolic enzymes) by testing in isogenic models or with CYP450 inhibitors .
- Orthogonal Assays: Validate findings using SPR (surface plasmon resonance) for binding kinetics or thermal shift assays (TSA) for target engagement .
How can computational tools predict the reactivity and target interactions of this compound?
Level: Advanced
Answer:
Computational strategies include:
- Docking Studies: Use Schrödinger Glide or AutoDock Vina to model binding poses in kinase active sites. Prioritize poses with H-bonds to hinge regions (e.g., FGFR1 Val561) .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess compound stability in binding pockets and identify critical residue interactions .
- QSAR Modeling: Build regression models (e.g., Random Forest) using descriptors like LogP, polar surface area, and halogen bond scores to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
